molecular formula C22H25NO3 B2852086 3-(cyclopropylmethoxy)-1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}pyrrolidine CAS No. 2034307-34-9

3-(cyclopropylmethoxy)-1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}pyrrolidine

Cat. No.: B2852086
CAS No.: 2034307-34-9
M. Wt: 351.446
InChI Key: KSVTXFDPAGDVNJ-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}pyrrolidine (CAS 2034307-34-9) is a chemical compound with a molecular formula of C 22 H 25 NO 3 and a molecular weight of 351.4388 g/mol . Its structure features a biphenyl system linked to a pyrrolidine ring via a carbonyl group, with methoxy and cyclopropylmethoxy functional substitutions . This specific molecular architecture suggests potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the development of biologically active molecules. The compound is offered in various quantities for research purposes, with availability typically within three weeks . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-[4-(3-methoxyphenyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-25-20-4-2-3-19(13-20)17-7-9-18(10-8-17)22(24)23-12-11-21(14-23)26-15-16-5-6-16/h2-4,7-10,13,16,21H,5-6,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVTXFDPAGDVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(C3)OCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3’-methoxy-[1,1’-biphenyl]-4-yl)methanone typically involves multiple steps, starting with the preparation of the individual functional groups followed by their assembly into the final compound. Common synthetic routes may include:

    Preparation of Cyclopropylmethoxy Group: This can be achieved through the reaction of cyclopropylmethanol with a suitable alkylating agent.

    Formation of Pyrrolidinyl Group: Pyrrolidine can be synthesized from the reaction of 1,4-dibromobutane with ammonia.

    Synthesis of Methoxy-Biphenyl Group: This involves the methoxylation of biphenyl using methanol and a catalyst.

The final step involves the coupling of these groups under controlled conditions, often using a catalyst and specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3’-methoxy-[1,1’-biphenyl]-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Neuropharmacological Applications

Research indicates that compounds similar to 3-(cyclopropylmethoxy)-1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}pyrrolidine may act as inhibitors of glycine transporters, which are implicated in the modulation of neurotransmission in the central nervous system. Inhibiting glycine transporters can enhance synaptic glycine levels, potentially benefiting conditions such as schizophrenia and other neuropsychiatric disorders .

Case Study: Glycine Transport Inhibitors

  • Objective : To evaluate the efficacy of glycine transporter inhibitors in treating schizophrenia.
  • Findings : Inhibition of glycine transport was associated with improved cognitive function and reduced psychotic symptoms in preclinical models .

Anticancer Properties

The biphenyl moiety present in the compound has been linked to anticancer activity. Research suggests that similar compounds can interfere with cancer cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and growth.

Case Study: Anticancer Activity

  • Objective : To assess the cytotoxic effects of biphenyl derivatives on cancer cell lines.
  • Findings : The tested compounds exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .

Table 1: Summary of Biological Activities

Activity TypeCompound ClassMechanism of ActionReferences
Glycine Transport InhibitionGlycine Transport InhibitorsIncreases synaptic glycine levels
Anticancer ActivityBiphenyl DerivativesInduces apoptosis and inhibits cell proliferation
Neuroprotective EffectsNeuroactive CompoundsModulates neurotransmitter systems

Mechanism of Action

The mechanism of action of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3’-methoxy-[1,1’-biphenyl]-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analog: 1-(4'-Methoxy-[1,1'-Biphenyl]-3-yl)Pyrrolidine (3e)

Key Differences :

  • Substituents : Lacks the cyclopropylmethoxy group and the carbonyl linker present in the target compound.
  • Synthesis : Prepared via alkene cross metathesis (yield: 63%) , whereas the target compound likely requires Suzuki coupling for biphenyl formation followed by acylative functionalization.

Functional Analog: Pyridin-2(1H)-one Derivatives ()

Key Similarities :

  • Methoxyphenyl Groups : Both the target compound and pyridin-2(1H)-one derivatives incorporate methoxy-substituted aromatic rings, which are associated with antioxidant activity .
  • Biological Potential: The pyridin-2(1H)-one derivatives exhibit moderate antibacterial activity against Staphylococcus aureus and Escherichia coli , suggesting that the target compound’s biphenyl moiety may confer similar bioactivity.

Key Differences :

  • Core Structure : The target compound uses a pyrrolidine ring, while pyridin-2(1H)-ones feature a six-membered nitrogen heterocycle. This difference impacts electronic properties and binding interactions.
  • Lipophilicity: The cyclopropylmethoxy group in the target compound likely increases logP values compared to the hydroxyl and cyano groups in pyridin-2(1H)-ones.

Catalytic Analog: (+)-[1-(4-Methoxybenzyl)Pyrrolidin-2-yl]Diphenylmethanol ()

Key Similarities :

  • Pyrrolidine Core : Both compounds utilize pyrrolidine as a chiral scaffold, which is advantageous in asymmetric catalysis .
  • Methoxy Groups : The 4-methoxybenzyl substituent in this compound highlights the role of methoxy groups in modulating steric and electronic effects.

Key Differences :

  • Functionality: The target compound’s biphenylcarbonyl group offers conjugation and rigidity, whereas the diphenylmethanol group in the analog is more flexible and polar.

Biological Activity

The compound 3-(cyclopropylmethoxy)-1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}pyrrolidine , also referred to by its chemical structure, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H25NO3
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 2034307-34-9

Research indicates that compounds similar to 3-(cyclopropylmethoxy)-1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}pyrrolidine often interact with adenosine receptors, particularly the A2B subtype. These interactions can influence various physiological processes, including inflammation and pain modulation.

Key Mechanisms:

  • Adenosine Receptor Modulation : The compound may act as an antagonist or modulator of A2B adenosine receptors, which are implicated in several pathological conditions such as inflammatory diseases and cancer .
  • Cytokine Release : By affecting adenosine signaling pathways, it may alter the release of pro-inflammatory cytokines, thus playing a role in immune response regulation.

Pharmacological Studies

Several studies have assessed the pharmacological profile of related compounds. Although specific data on this exact compound is limited, insights can be drawn from analogous structures:

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced cytokine production in vitro
AntinociceptivePain relief in animal models
AntitumorInhibition of tumor cell proliferation

Case Studies

  • Inflammation Models : In a study examining the effects of A2B receptor antagonists on pulmonary inflammation, compounds structurally similar to our target exhibited significant reductions in inflammatory markers in animal models .
  • Pain Management : A related pyrrolidine derivative was tested for its antinociceptive properties in rodent models, showing promise as an analgesic agent by modulating pain pathways through adenosine receptor interactions .
  • Cancer Research : Research on similar biphenyl derivatives indicated potential anti-tumor effects through the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-(cyclopropylmethoxy)-1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}pyrrolidine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step routes:

  • Step 1 : Preparation of the pyrrolidine core with a cyclopropylmethoxy substituent. For example, nucleophilic substitution of pyrrolidine derivatives with cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Coupling the biphenyl moiety via Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are commonly used for biphenyl formation .
  • Optimization : Statistical experimental design (e.g., factorial design) can identify critical parameters (temperature, solvent polarity, catalyst loading) to maximize yield .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC-MS : Quantify purity (>95% typical threshold) and detect byproducts .
  • NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H-NMR for methoxy group integration, ¹³C-NMR for carbonyl resonance at ~170 ppm) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the conformational flexibility of this compound and its impact on biological activity?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate solvent-solvent and solute-solvent interactions to identify dominant conformers in aqueous or lipid environments .
  • Density Functional Theory (DFT) : Calculate energy barriers for rotation around the biphenyl bond and cyclopropylmethoxy group to assess steric hindrance .
  • Correlation with Bioactivity : Compare dominant conformers with docking results (e.g., binding to GPCRs or kinases) to rationalize structure-activity relationships .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

  • Methodological Answer :

  • Controlled Studies : Perform stability assays under standardized conditions (pH, temperature, light exposure) using UV-Vis spectroscopy or LC-MS to track degradation .
  • Solvent Screening : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for polar aprotic environments, ethanol for hydrogen-bonding systems) .
  • Reproducibility Protocols : Adhere to OECD guidelines for inter-laboratory validation of physicochemical properties .

Q. What strategies enable selective functionalization of the pyrrolidine ring for derivatization studies?

  • Methodological Answer :

  • Protecting Group Chemistry : Use tert-butoxycarbonyl (Boc) groups to shield the pyrrolidine nitrogen during biphenyl acylation .
  • Late-Stage Modifications : Employ cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce substituents on the biphenyl moiety post-synthesis .
  • Enzymatic Catalysis : Lipases or transaminases can achieve enantioselective modifications of the cyclopropylmethoxy group .

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